

# Efficacy of Novel Therapies for Duchenne Muscular Dystrophy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK894490A |           |
| Cat. No.:            | B607872    | Get Quote |

Introduction: Duchenne Muscular Dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and weakness due to the absence of the dystrophin protein. The therapeutic landscape for DMD is rapidly evolving, with several novel therapies recently approved or in late-stage clinical development. This guide provides a comparative overview of the efficacy of these emerging treatments, including gene therapies, exon-skipping oligonucleotides, and histone deacetylase (HDAC) inhibitors. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the current and future treatment options for DMD.

It is important to clarify that the compound **GSK894490A**, a ghrelin receptor agonist, has no established connection to Duchenne Muscular Dystrophy based on publicly available data. GlaxoSmithKline's prior involvement in DMD research focused on an antisense oligonucleotide, drisapersen (GSK2402968), for which development was terminated after failing to meet its primary endpoint in a Phase III trial.[1][2][3] Therefore, this guide will focus on a comparison of current and emerging novel DMD therapies.

## I. Gene Replacement Therapies

Gene therapies aim to introduce a functional, albeit shortened, version of the dystrophin gene (micro-dystrophin) to muscle cells using an adeno-associated virus (AAV) vector.

Efficacy Data:



| Therapy Name<br>(Sponsor)                                                  | Clinical Trial<br>Identifier                                       | Age Group  | Primary<br>Endpoint                                                       | Key Findings                                                                                                                                                                                                                                                                                                                 |
|----------------------------------------------------------------------------|--------------------------------------------------------------------|------------|---------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Delandistrogene<br>moxeparvovec<br>(Elevidys)<br>(Sarepta<br>Therapeutics) | NCT03375164<br>(Phase 1/2),<br>NCT05096221<br>(EMBARK,<br>Phase 3) | 4-7 years  | Change in North<br>Star Ambulatory<br>Assessment<br>(NSAA) total<br>score | Phase 3 did not meet the primary endpoint at 52 weeks. However, statistically significant improvements were observed in secondary endpoints like time to rise and 10-meter walk/run time.[4] [5] Long-term follow-up of a Phase 1 study showed sustained functional benefits and a favorable safety profile over 5 years.[5] |
| Fordadistrogene<br>movaparvovec<br>(PF-06939926)<br>(Pfizer)               | NCT03362502<br>(Phase 1b)                                          | 6-12 years | Safety and tolerability                                                   | Showed robust expression of mini-dystrophin at 1 year.[6] Preliminary data suggested durable and statistically significant improvements in NSAA scores 12                                                                                                                                                                    |



|                        |             |            |                     | months post-<br>infusion.[7]                                                                                                                                                                             |
|------------------------|-------------|------------|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| GNT-0004<br>(Genethon) | Phase 1/2/3 | 6-10 years | Safety and efficacy | The optimal dose demonstrated microdystrophin protein expression at 8 weeks post-treatment with good tolerance and a proven clinical benefit, leading to the initiation of a pivotal Phase III trial.[1] |

#### **Experimental Protocols:**

- Study Design: The clinical trials for gene therapies are typically multi-center, open-label, or randomized, double-blind, placebo-controlled studies.[4][6][8]
- Patient Population: Participants are ambulatory boys with a confirmed DMD diagnosis.[6][8] Key inclusion criteria often involve a specific age range and stable corticosteroid use.[8]
- Intervention: A single intravenous infusion of the AAV vector carrying the micro-dystrophin gene is administered.[5][8]
- Outcome Measures:
  - Primary: Safety and tolerability are primary endpoints in early-phase trials.[6] In later phases, the primary efficacy endpoint is often the change from baseline in the North Star Ambulatory Assessment (NSAA) total score.[4]
  - Secondary: Include functional measures such as the time to rise from the floor, 10-meter walk/run test, and quantification of mini-dystrophin expression in muscle biopsies via



immunofluorescence or western blot.[4][6]

#### Signaling Pathway:



Click to download full resolution via product page

Caption: AAV-mediated gene therapy for DMD.

# **II. Exon-Skipping Therapies**

Antisense oligonucleotides (ASOs) are designed to bind to a specific exon in the dystrophin pre-mRNA, causing it to be "skipped" during mRNA processing. This can restore the reading frame and allow for the production of a truncated but functional dystrophin protein.

#### Efficacy Data:

| Therapy Name<br>(Target Exon) | Sponsor              | Dystrophin<br>Increase (from<br>baseline)                                                                | Approval Status |
|-------------------------------|----------------------|----------------------------------------------------------------------------------------------------------|-----------------|
| Eteplirsen (Exon 51)          | Sarepta Therapeutics | ~0.93% after 180<br>weeks                                                                                | FDA Approved    |
| Golodirsen (Exon 53)          | Sarepta Therapeutics | ~0.92% after 48<br>weeks[9]                                                                              | FDA Approved    |
| Viltolarsen (Exon 53)         | NS Pharma            | 5.7% - 5.9% after 24<br>weeks[9]                                                                         | FDA Approved    |
| Casimersen (Exon 45)          | Sarepta Therapeutics | Data demonstrated an increase in dystrophin production reasonably likely to predict clinical benefit[10] | FDA Approved    |







#### **Experimental Protocols:**

- Study Design: Clinical trials for exon-skipping therapies often involve a dose-finding phase followed by an open-label extension.[9]
- Patient Population: Ambulatory DMD patients with a confirmed mutation amenable to skipping a specific exon.
- Intervention: Weekly intravenous infusions of the ASO.
- Outcome Measures: The primary endpoint for accelerated approval is typically the increase
  in dystrophin protein levels in skeletal muscle, as measured by western blot or
  immunofluorescence on muscle biopsy samples.[9] Clinical benefit, including improved
  motor function, is assessed in post-marketing studies.[10]

Experimental Workflow:









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. GSK and Prosensa's muscular dystrophy drug fails primary endpoint in Phase III study -Clinical Trials Arena [clinicaltrialsarena.com]
- 3. gsk.com [gsk.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Duchenne Muscular Dystrophy (DMD): symptoms, available treatments [genethon.com]
- 6. gsk.com [gsk.com]
- 7. Treatment of Duchenne muscular dystrophy with growth hormone inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Duchenne Muscular Dystrophy (DMD) Diseases | Muscular Dystrophy Association [mda.org]
- 9. Frontiers | Duchenne muscular dystrophy: disease mechanism and therapeutic strategies [frontiersin.org]
- 10. Alliance of Genome Resources [alliancegenome.org]
- To cite this document: BenchChem. [Efficacy of Novel Therapies for Duchenne Muscular Dystrophy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607872#efficacy-of-gsk894490a-compared-to-novel-dmd-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com